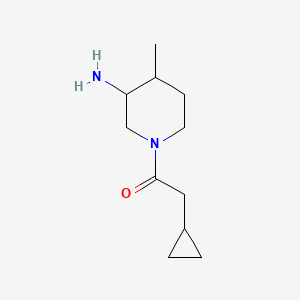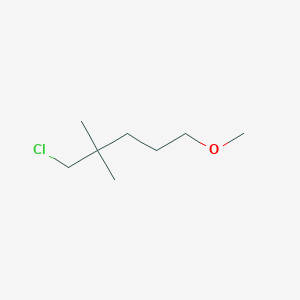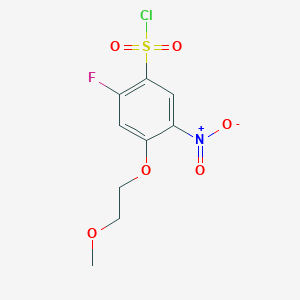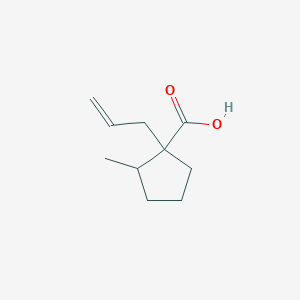![molecular formula C14H14O4 B13192092 2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13192092.png)
2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a methoxyphenyl group and a methyl group, along with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid can be achieved through several synthetic routes. One common method involves the multicomponent condensation reaction. For example, the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in acetonitrile (MeCN) followed by acidic workup can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis could be developed based on laboratory methods.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxyphenylacetic acid: A related compound with a similar methoxyphenyl group but lacking the furan ring.
2-Methoxyphenylacetic acid: Another similar compound with a methoxy group on the phenyl ring and an acetic acid moiety.
Uniqueness
2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid is unique due to the presence of both a furan ring and a methoxyphenyl group, which confer distinct chemical and biological properties compared to its analogs. This structural uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H14O4 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
2-[5-(3-methoxyphenyl)-3-methylfuran-2-yl]acetic acid |
InChI |
InChI=1S/C14H14O4/c1-9-6-13(18-12(9)8-14(15)16)10-4-3-5-11(7-10)17-2/h3-7H,8H2,1-2H3,(H,15,16) |
Clé InChI |
FSZNGCXCVZFBGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=C1)C2=CC(=CC=C2)OC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13192011.png)


![6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde](/img/structure/B13192027.png)

![[2-(Bromomethyl)-2-methylbutyl]trimethylsilane](/img/structure/B13192045.png)

![Ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13192066.png)






